molecular formula C₂₁H₂₅N₃O₁₀ B1140340 O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate CAS No. 132063-04-8

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate

Cat. No.: B1140340
CAS No.: 132063-04-8
M. Wt: 479.44
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Description

O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate: is a synthetic compound with significant applications in scientific research, particularly in the fields of cancer, neurodegenerative disorders, and microbial infections. This compound is known for its inhibitory effects on enzymes associated with these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate typically involves the acetylation of D-glucopyranosylidene followed by the introduction of an acetamido group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final step involves the coupling of the glucopyranosylidene derivative with N-phenyl carbamate under mild conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and coupling reactions in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted glucopyranosylidene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

Biology: It serves as a tool for studying enzyme inhibition, particularly those enzymes involved in glycosylation processes.

Medicine: Research has shown its potential in developing therapeutic agents for cancer and neurodegenerative diseases due to its enzyme inhibitory properties.

Industry: In the pharmaceutical industry, it is used in the development of enzyme inhibitors and as a precursor for drug synthesis.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in glycosylation. By binding to the active site of these enzymes, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This mechanism is particularly useful in studying diseases where glycosylation plays a critical role, such as cancer and neurodegenerative disorders.

Comparison with Similar Compounds

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose
  • N-Phenyl carbamate derivatives

Uniqueness: O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate is unique due to its combined structure of a glucopyranosylidene moiety with an acetamido group and a phenyl carbamate. This unique structure allows it to effectively inhibit enzymes involved in glycosylation, making it a valuable tool in both research and therapeutic development.

Properties

IUPAC Name

[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20+/t16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPJJKKTCDJFST-HOWPJYOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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